
4-(Methoxymethyl)benzene-1-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)benzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound has a methoxymethyl group (-CH₂OCH₃) attached to the benzene ring, which influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methoxymethyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(methoxymethyl)aniline. The process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) . The reaction can be summarized as follows:
4-(Methoxymethyl)aniline+NaNO2+HCl→4-(Methoxymethyl)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reactants, and reaction time to prevent decomposition and side reactions.
化学反应分析
Types of Reactions
4-(Methoxymethyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt.
Substitution by Hydroxides: Heating the diazonium salt with water.
Coupling Reactions: Reacting the diazonium salt with phenol in an alkaline medium.
Major Products
Aryl Halides: Formed by substitution reactions with halides.
Phenols: Formed by substitution reactions with hydroxides.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
科学研究应用
4-(Methoxymethyl)benzene-1-diazonium chloride has several applications in scientific research:
作用机制
The mechanism of action of 4-(Methoxymethyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved include:
Formation of Aryl Radicals: In the presence of copper catalysts, the diazonium ion can form aryl radicals, which then react with nucleophiles.
Electrophilic Substitution: The diazonium ion can directly react with nucleophiles, such as phenoxide ions, to form azo compounds.
相似化合物的比较
Similar Compounds
Benzenediazonium Chloride: Lacks the methoxymethyl group, making it less reactive in certain coupling reactions.
4-Methylbenzenediazonium Chloride: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Uniqueness
4-(Methoxymethyl)benzene-1-diazonium chloride is unique due to the presence of the methoxymethyl group, which enhances its reactivity in certain chemical reactions and broadens its range of applications in synthetic chemistry and industrial processes .
属性
CAS 编号 |
112177-80-7 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC 名称 |
4-(methoxymethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2O.ClH/c1-11-6-7-2-4-8(10-9)5-3-7;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI 键 |
CIDDJDYZBPVLAM-UHFFFAOYSA-M |
规范 SMILES |
COCC1=CC=C(C=C1)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


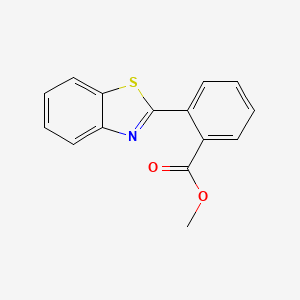
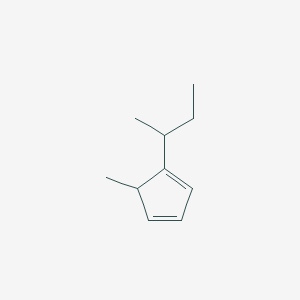

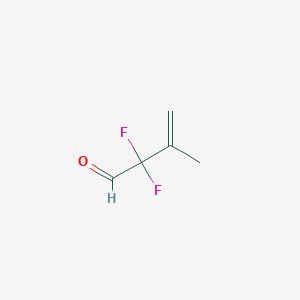
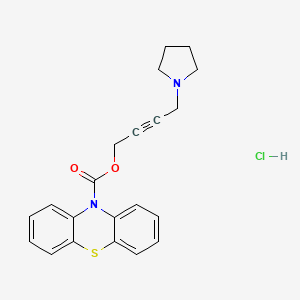
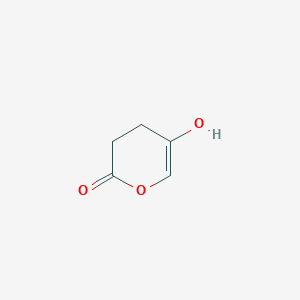
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)

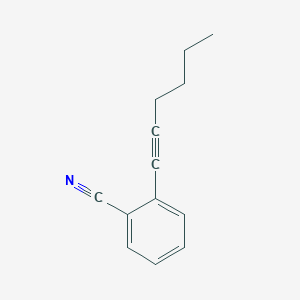
![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)
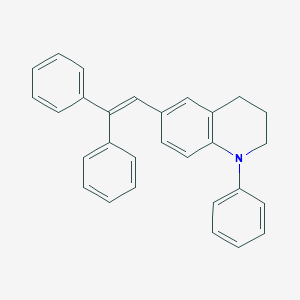
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
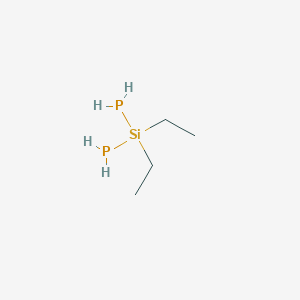
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
